

The Pyrazole Amine Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

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Compound of Interest

Compound Name: 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

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A Technical Guide for Drug Discovery Professionals

The pyrazole amine core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators for a range of high-value therapeutic targets. This technical guide provides an in-depth overview of key targets for pyrazole amine derivatives, focusing on protein kinases and G-protein coupled receptors, which are critical nodes in oncology, inflammation, and neurodegenerative diseases. This document summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing and future drug discovery efforts.

Protein Kinase Inhibitors: Taming Dysregulated Signaling

The pyrazole ring is a well-established hinge-binding motif, making it an ideal starting point for the design of ATP-competitive kinase inhibitors. Pyrazole amines have been successfully developed to target several key kinase families implicated in cancer and inflammatory disorders.

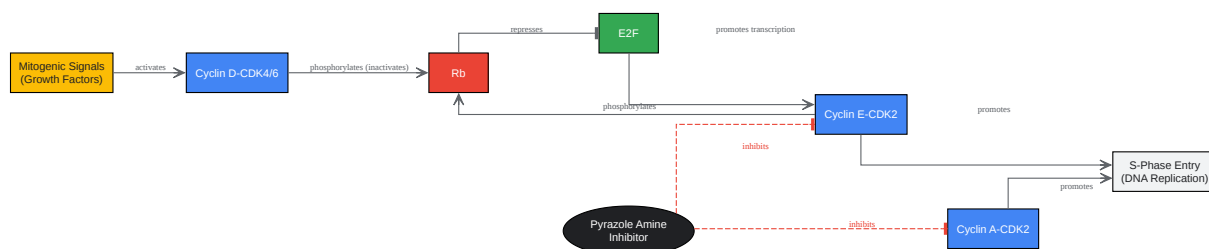
Cyclin-Dependent Kinases (CDKs)

CDKs are essential regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazole-based molecules have been developed as potent inhibitors of CDK2 and the

CDK4/6 complex, offering a strategy to induce cell cycle arrest and apoptosis in tumor cells.[1]
[2][3][4][5]

Compound	Target	Assay Type	IC50 / Ki (μM)	Target Cell Line	Reference
Compound 4	CDK2/cyclin A2	In vitro enzyme	3.82	HCT-116	[2]
Compound 7a	CDK2/cyclin A2	In vitro enzyme	2.0	HCT-116	[2]
Compound 7d	CDK2/cyclin A2	In vitro enzyme	1.47	HCT-116	[2]
Compound 9	CDK2/cyclin A2	In vitro enzyme	0.96	HCT-116	[2]
Compound 15	CDK2	In vitro enzyme	0.005 (Ki)	Ovarian Cancer Cells	[5]
AT7519	Pan-CDK	Clinical Trial	-	Various Tumors	[6]

The following diagram illustrates the central role of the CDK2/Cyclin E/A complex in the G1/S phase transition of the cell cycle, a key pathway inhibited by pyrazole amine derivatives.



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CDK2 signaling pathway in cell cycle progression.

This protocol outlines a typical method for assessing the inhibitory activity of pyrazole compounds against CDK2/cyclin A2.

- Reagents and Materials:
 - Recombinant human CDK2/cyclin A2 enzyme.
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - ATP solution (stock concentration 10 mM).
 - Peptide substrate (e.g., a derivative of Histone H1).
 - Test compounds (pyrazole amines) dissolved in DMSO.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
 - 384-well microplates (low-volume, white).
- Procedure:
 - Prepare serial dilutions of the pyrazole test compounds in DMSO, then dilute further in kinase buffer.
 - Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
 - Add 2.5 µL of a 2x enzyme solution (CDK2/cyclin A2 diluted in kinase buffer) to each well.
 - Incubate for 10-15 minutes at room temperature to allow compound binding.
 - Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate solution (prepared in kinase buffer). The final ATP concentration should be at or near the K_m for the enzyme.
 - Incubate the reaction for 60 minutes at 30°C.

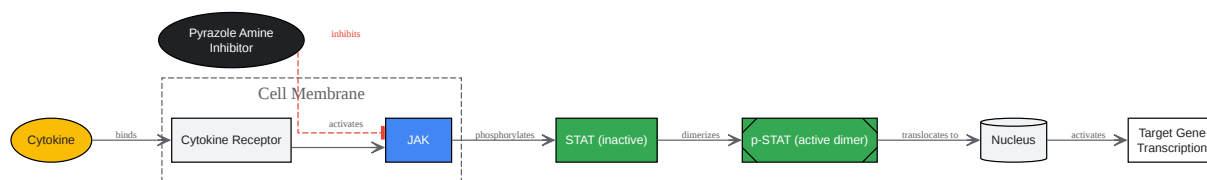
- Stop the reaction and detect the amount of ADP produced by adding the detection reagents as per the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
- Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data using the 0% and 100% activity controls.
 - Plot the percent inhibition versus the logarithm of the compound concentration.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

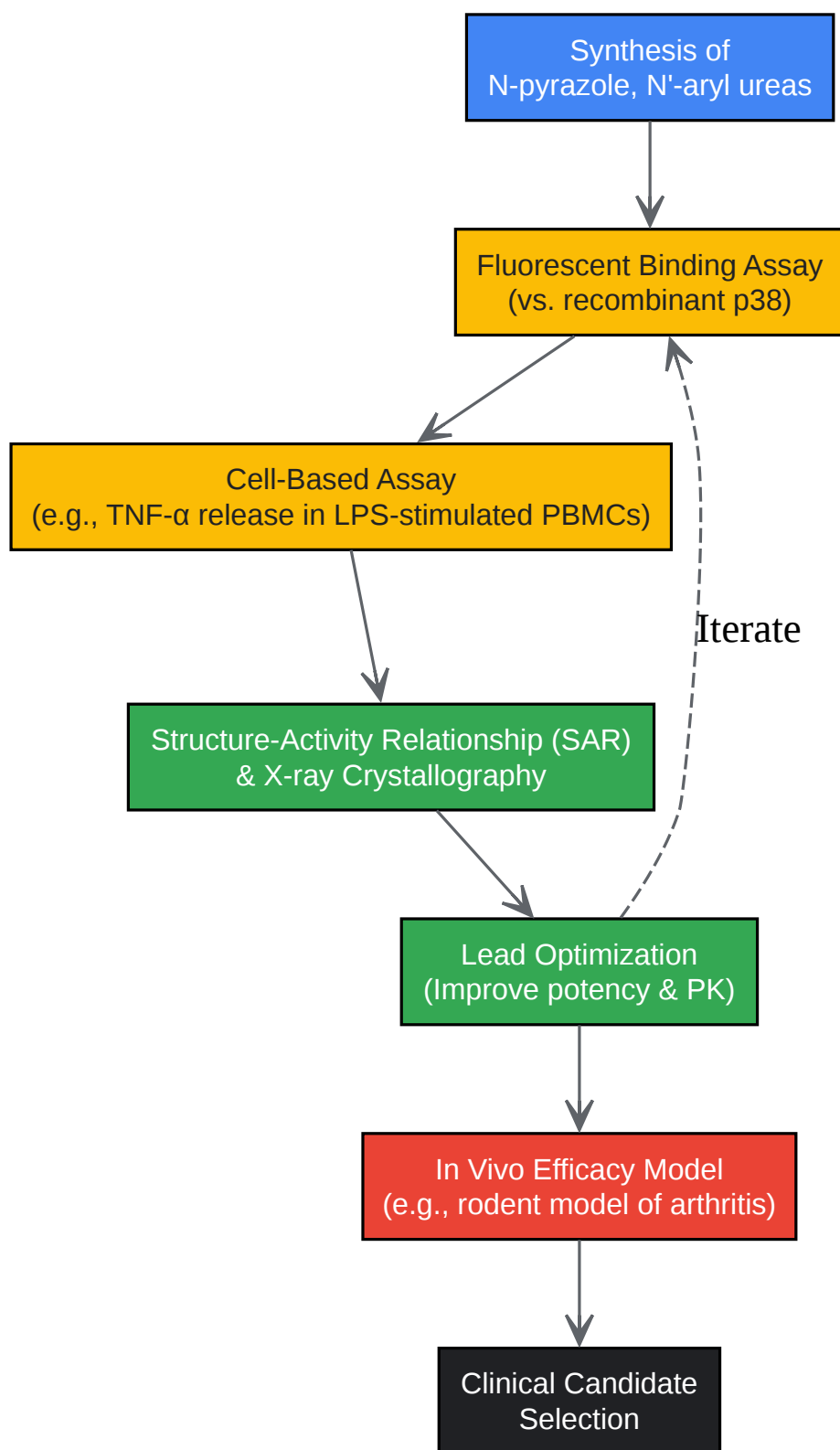
Janus Kinases (JAKs)

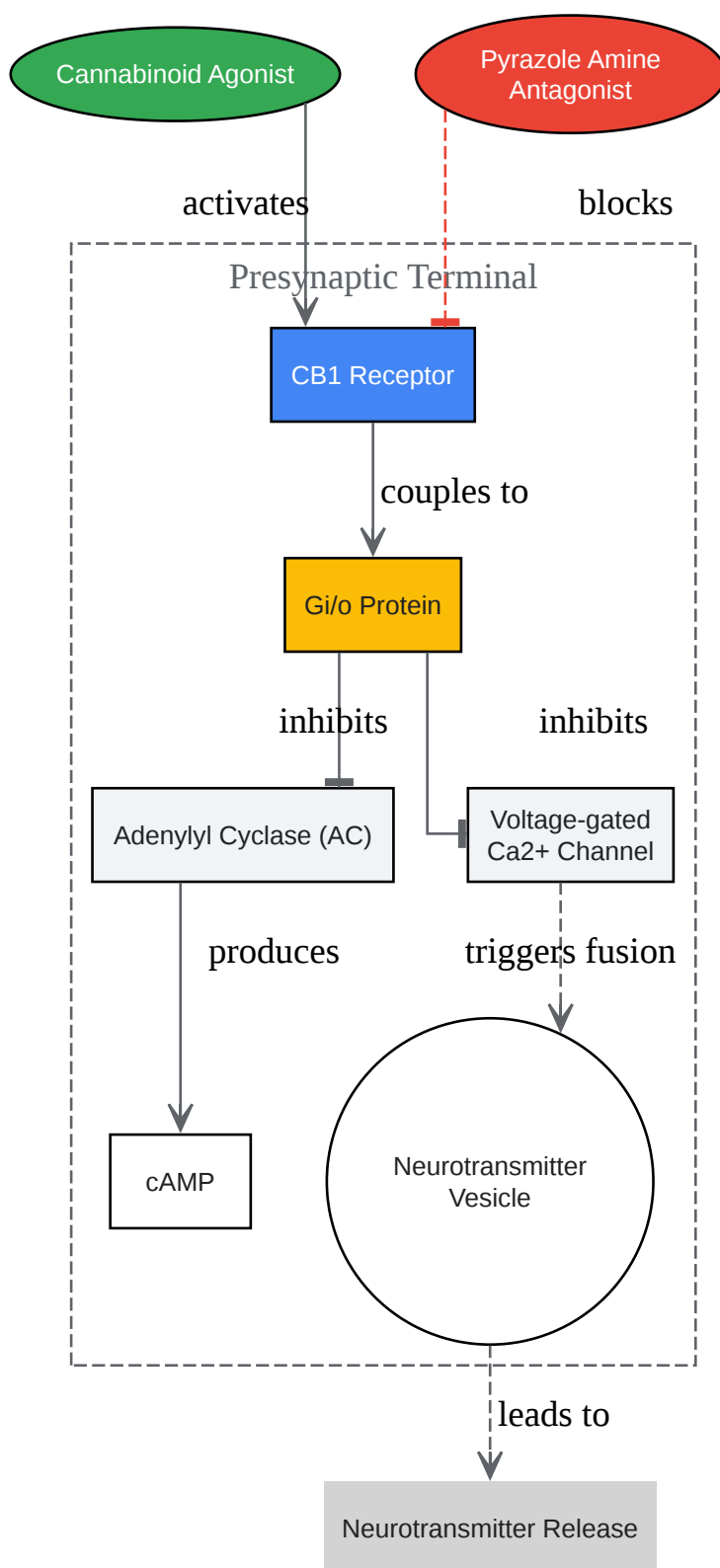
The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses.^[7] Aberrant JAK activity is linked to myeloproliferative neoplasms and inflammatory diseases. Pyrazole derivatives, such as the FDA-approved Ruxolitinib, have proven to be effective JAK inhibitors.^{[7][8][9][10]}

Compound	Target	Assay Type	IC50 (nM)	Target Cell Line	Reference
Ruxolitinib	JAK1 / JAK2	In vitro enzyme	~3	-	[9]
Compound 3f	JAK1	In vitro enzyme	3.4	PC-3, HEL, K562	[7][8]
Compound 3f	JAK2	In vitro enzyme	2.2	PC-3, HEL, K562	[7][8]
Compound 3f	JAK3	In vitro enzyme	3.5	PC-3, HEL, K562	[7][8]
Golidocitinib	JAK1	In vitro enzyme	Potent, selective	T lymphoma cells	[9]

This diagram shows how cytokines activate the JAK/STAT pathway and how pyrazole amine inhibitors block this signaling cascade.







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